molecular formula C11H16BrNO3S B1277063 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide CAS No. 871269-15-7

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Cat. No.: B1277063
CAS No.: 871269-15-7
M. Wt: 322.22 g/mol
InChI Key: ZQWVDNYCPYPZEV-UHFFFAOYSA-N
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Description

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO3S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and tert-butylamine.

    Reaction: The sulfonyl chloride reacts with tert-butylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Hydrolysis: Breakdown products such as 5-bromo-2-methoxybenzenesulfonic acid and tert-butylamine.

Scientific Research Applications

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes through binding to the active site or by interacting with specific molecular targets. The exact pathways and molecular interactions involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzenesulfonamide: Lacks the tert-butyl group, which may affect its reactivity and applications.

    5-Bromo-N-butyl-2-methoxybenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl group.

    5-Bromo-N-ethyl-2-methoxybenzenesulfonamide: Contains an ethyl group, which may influence its chemical properties and uses.

Uniqueness

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide is unique due to the presence of the tert-butyl group, which can provide steric hindrance and influence the compound’s reactivity and interactions. This structural feature may enhance its stability and make it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-N-tert-butyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWVDNYCPYPZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429156
Record name 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-15-7
Record name 5-Bromo-N-(1,1-dimethylethyl)-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871269-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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